![molecular formula C5H5N3O3 B076631 2-Methoxy-5-nitropyrimidine CAS No. 14001-69-5](/img/structure/B76631.png)
2-Methoxy-5-nitropyrimidine
Overview
Description
2-Methoxy-5-nitropyrimidine is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the second position and a nitro group at the fifth position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyrimidine typically involves the nitration of 2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-formyl-5-nitropyrimidine or 2-carboxy-5-nitropyrimidine.
Reduction: Formation of 2-methoxy-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
2-Methoxy-5-nitropyrimidine serves as a building block in the synthesis of complex organic molecules. Its unique chemical structure allows chemists to create derivatives that can be further manipulated for various applications. The compound's reactivity is influenced by its electron-withdrawing nitro group and electron-donating methoxy group, which can facilitate nucleophilic substitutions and other reactions.
Case Study: Synthesis of 4,6-Dihydrazinopyrimidines
Research has demonstrated that this compound can react with methylhydrazine to yield 4,6-dihydrazinopyrimidines. This reaction pathway highlights its utility in generating nitrogen-rich compounds that may have biological significance .
Pharmaceutical Development
In the pharmaceutical sector, this compound is explored for its potential in drug design, particularly as a precursor for developing new medications targeting specific biological pathways. Its structural features make it a candidate for synthesizing compounds with therapeutic effects.
Example: Antimalarial Agents
The compound is utilized in the synthesis of intermediates for antimalarial drugs such as Malaridine. The preparation process involves nitration and subsequent modifications to yield high-purity products suitable for pharmaceutical applications .
Agricultural Chemicals
The compound is also significant in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to modify biological processes in plants makes it valuable for enhancing crop protection.
Application Example: Pesticide Formulation
Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact, thus supporting sustainable agricultural practices .
Material Science
In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. The compound's functional groups allow for modifications that can enhance material properties like durability and resistance to environmental factors.
Research Insight: Polymer Development
Studies have explored using this compound in polymer synthesis, where it acts as a monomer or cross-linking agent to improve the mechanical properties of the resulting materials .
Analytical Chemistry
As a reagent in analytical chemistry, this compound aids in the detection and quantification of various substances in complex mixtures. Its chemical reactivity allows it to form stable complexes with analytes, facilitating their identification.
Analytical Method Example: UV-Vis Spectroscopy
The compound has been employed in UV-Vis spectroscopy studies to monitor reaction kinetics and product formation, demonstrating its role in analytical methodologies .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Properties |
---|---|---|
Synthetic Chemistry | Building block for organic synthesis | Versatile reactivity |
Pharmaceutical | Precursor for drug synthesis | Potential therapeutic effects |
Agricultural Chemicals | Pesticide and herbicide formulation | Enhances crop protection |
Material Science | Polymer and coating development | Improves mechanical properties |
Analytical Chemistry | Reagent for detection methods | Forms stable complexes with analytes |
Mechanism of Action
The mechanism by which 2-Methoxy-5-nitropyrimidine exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to potential antimicrobial or anticancer activities. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
- 2-Methoxy-5-nitropyridine
- 2-Methoxypyrimidine
- 5-Nitropyrimidine
- 2-Chloro-5-nitropyridine
Comparison: 2-Methoxy-5-nitropyrimidine is unique due to the simultaneous presence of both a methoxy and a nitro group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to 2-Methoxy-5-nitropyridine, the pyrimidine derivative has a different ring structure, which can influence its reactivity and biological activity .
Biological Activity
2-Methoxy-5-nitropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features both a methoxy group and a nitro group attached to the pyrimidine ring. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key aspects include:
- Protein Interaction : The compound may act as a protein tyrosine kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, this compound can disrupt signal transduction pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.
- Electrophilic Properties : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids or proteins, suggesting potential antimicrobial or anticancer activities. The methoxy group may also enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its derivatives are being explored for their efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's ability to inhibit protein tyrosine kinases positions it as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.
Kinetic Studies
Kinetic studies on 2-methoxy-3,5-dinitropyridine (a related compound) have provided insights into its reactivity with secondary amines, indicating the importance of electrophilicity in its mechanism of action. These studies reveal that the rate of reaction can be influenced by the nature of substituents on the pyridine ring .
Structure-Activity Relationship (SAR)
Research has focused on the SAR of various derivatives of this compound. Modifications at different positions on the pyrimidine ring have been shown to significantly affect biological activity, highlighting the importance of specific functional groups in enhancing efficacy against targeted proteins or pathogens .
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound | Key Features | Biological Activity |
---|---|---|
2-Hydroxy-5-nitropyrimidine | Hydroxy group enhances polarity | Moderate antimicrobial effects |
2-Chloro-5-nitropyrimidine | Chlorine substituent affects reactivity | Potential anticancer activity |
2-Methoxypyridine | Lacks nitro group; less reactive | Limited biological activity |
2-Nitropyridine | Nitro group present; potential for electrophilic reactions | Variable antimicrobial effects |
Properties
IUPAC Name |
2-methoxy-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHFIFABZPKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326474 | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-69-5 | |
Record name | 14001-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Methoxy-5-nitropyrimidine utilized in the synthesis of pyrimido[5,4-e]-as-triazine derivatives?
A1: The research describes the use of 4-[N′-(1-Ethoxypropylidene)hydrazino]-2-methoxy-5-nitropyrimidine as a key starting material []. This compound undergoes a series of reactions, including cyclization and ammonolysis, ultimately leading to the formation of various 3-alkyl-5(and 7)-amino-pyrimido[5,4-e]-as-triazines. The nitro group and the methoxy group on the pyrimidine ring are important for directing subsequent reactions and influencing the properties of the final compounds.
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